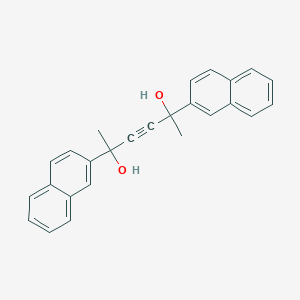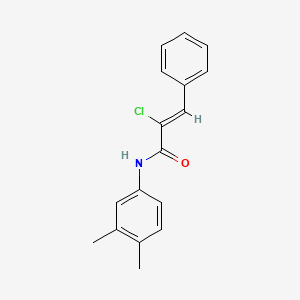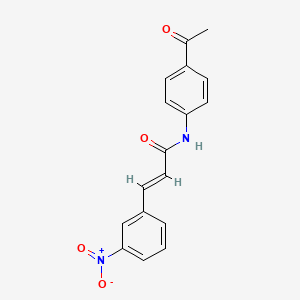![molecular formula C17H26N2O4S B5607462 N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5607462.png)
N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide, also known as BMS-986166, is a small molecule drug that has shown promising results in preclinical trials as a potential treatment for autoimmune diseases. The drug was developed by Bristol-Myers Squibb and is currently in the early stages of clinical trials.
Mecanismo De Acción
N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide works by inhibiting the activity of a protein called TYK2, which is involved in the signaling pathways that activate Th17 cells. By blocking TYK2, this compound prevents the activation of Th17 cells and reduces inflammation in the affected tissues.
Biochemical and Physiological Effects
This compound has been shown to reduce inflammation in preclinical studies, which suggests that it may be effective in treating autoimmune diseases. The drug has also been shown to have a good safety profile in animal studies, with no significant adverse effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide as a potential treatment for autoimmune diseases is its specificity for TYK2, which may reduce the risk of side effects compared to other drugs that target multiple proteins in the immune system. However, one limitation of the drug is that it is still in the early stages of clinical development, and its efficacy and safety in humans have not yet been fully established.
Direcciones Futuras
There are several potential future directions for research on N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide. One area of interest is the drug's potential as a treatment for other autoimmune diseases beyond psoriasis, rheumatoid arthritis, and inflammatory bowel disease. Another area of research could focus on the development of combination therapies that include this compound along with other drugs that target different components of the immune system. Additionally, further studies will be needed to fully understand the drug's mechanism of action and its effects on the immune system.
Métodos De Síntesis
The synthesis of N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide involves several steps, starting with the reaction of 4-methoxybenzaldehyde with pyrrolidine to form 4-(4-methoxyphenyl)pyrrolidine. This compound is then reacted with butanesulfonyl chloride to form the sulfonyl derivative, which is subsequently reacted with N-(tert-butoxycarbonyl)glycine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[(3S*,4R*)-1-(butylsulfonyl)-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide has been shown to have potential as a treatment for autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In preclinical studies, the drug has been shown to inhibit the activity of a specific type of immune cell called Th17 cells, which are known to play a key role in the development of autoimmune diseases.
Propiedades
IUPAC Name |
N-[(3S,4R)-1-butylsulfonyl-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-5-10-24(21,22)19-11-16(17(12-19)18-13(2)20)14-6-8-15(23-3)9-7-14/h6-9,16-17H,4-5,10-12H2,1-3H3,(H,18,20)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYBKAHKBYUZFC-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(C(C1)NC(=O)C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N1C[C@H]([C@@H](C1)NC(=O)C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-6-[(3aR*,4R*,7S*,7aS*)-octahydro-2H-4,7-methanoisoindol-2-ylcarbonyl]-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B5607398.png)
![2-methyl-4-(4-{[methyl(tetrahydro-2H-pyran-2-ylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5607403.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5607405.png)
![1-(2-methoxyphenyl)-4-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-2-piperazinone](/img/structure/B5607411.png)
![4-[(2,2-dimethoxyethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5607429.png)
![3-[(3-fluorobenzyl)oxy]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide hydrochloride](/img/structure/B5607433.png)
![3-isopropyl-N-[3-(4-methoxyphenyl)-1-methylpropyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5607435.png)
![3-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5607436.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5607451.png)
![2-(ethylthio)ethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5607456.png)

![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5607465.png)